Emetine dication

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

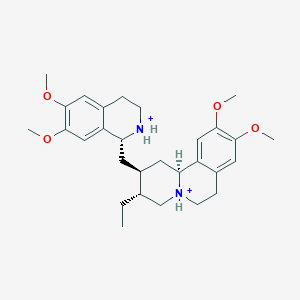

Emetine(2+) is an ammonium ion derivative obtained from protonation of the nitrogens of emetine. It is the major species at pH 7.3. It is a conjugate acid of an emetine.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Pulmonary Arterial Hypertension

Recent studies have identified emetine as a potential therapeutic agent for pulmonary arterial hypertension (PAH). Research indicates that emetine reduces the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs) and improves right ventricular function. In a study involving high-throughput screening of compounds, emetine demonstrated significant inhibition of PAH-PASMC proliferation by reducing levels of hypoxia-inducible factors and other proteins associated with cell growth and inflammation .

Table 1: Effects of Emetine on PAH-PASMCs

| Parameter | Control Group | Emetine Treatment |

|---|---|---|

| PASMC Proliferation Rate | High | Significantly Reduced |

| HIF-1α Levels | Elevated | Decreased |

| RhoA Protein Levels | Elevated | Decreased |

| Cytokine Secretion | High | Reduced |

1.2 Antiviral Activity Against SARS-CoV-2

Emetine has shown promise as an antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. Studies suggest that emetine inhibits both the entry and replication of the virus by binding to key proteins involved in viral life cycles, such as DDP4 and Mpro. Molecular docking simulations indicate that emetine maintains stable interactions with these proteins, suggesting its potential as a therapeutic agent in combating COVID-19 .

Table 2: Binding Affinity of Emetine to Viral Proteins

| Protein Target | Binding Energy (kJ/mol) |

|---|---|

| Mpro | -198.7 |

| DDP4 | -135.8 |

1.3 Anticancer Properties

Emetine's ability to inhibit protein synthesis has led to its investigation as an anticancer agent. It disrupts critical cellular processes involved in cancer cell proliferation and survival. For instance, in a model of human cytomegalovirus infection, emetine was found to suppress viral replication effectively while displaying a favorable safety profile .

Case Studies

3.1 Emetine Myopathy

Two case reports highlighted the adverse effects associated with emetine use in patients undergoing aversion therapy for alcohol abuse. Both patients developed proximal muscle weakness linked to emetine administration, illustrating the compound's potential myotoxicity . Muscle biopsies revealed significant pathological changes consistent with emetine myopathy.

3.2 Historical Use in Severe Illness

Historical accounts document the use of emetine in treating severe influenza pneumonia complicated by renal hemorrhage. A patient treated with intravenous emetine experienced rapid improvement in symptoms, showcasing its potential effectiveness in acute medical scenarios .

Propiedades

Fórmula molecular |

C29H42N2O4+2 |

|---|---|

Peso molecular |

482.7 g/mol |

Nombre IUPAC |

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-3-ethyl-9,10-dimethoxy-1,2,3,4,5,6,7,11b-octahydrobenzo[a]quinolizin-5-ium |

InChI |

InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/p+2/t18-,21-,24+,25-/m0/s1 |

Clave InChI |

AUVVAXYIELKVAI-CKBKHPSWSA-P |

SMILES isomérico |

CC[C@H]1C[NH+]2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CC[NH2+]4)OC)OC)OC)OC |

SMILES canónico |

CCC1C[NH+]2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CC[NH2+]4)OC)OC)OC)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.